Morelloflavone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Morelloflavone is a biflavonoid compound predominantly found in the Garcinia species, such as Garcinia dulcis, Garcinia subelliptica, Garcinia brasiliensis, Garcinia livingstonei, Garcinia multiflora, and Garcinia morella . This compound is known for its diverse pharmacological properties, including antioxidative, antiviral, anti-inflammatory, and anticancer activities .

準備方法

Synthetic Routes and Reaction Conditions: Morelloflavone can be synthesized through various chemical reactions. One common method involves the oxidative cyclization of o-hydroxychalcones . This process can yield multiple products, including flavones, flavanones, flavonols, and aurones, depending on the reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as the leaves, nuts, and heartwood of Garcinia species . The extraction process often includes purification steps to achieve high purity levels, as demonstrated by high-performance liquid chromatography (HPLC) analysis .

化学反応の分析

Types of Reactions: Morelloflavone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized flavonoid derivatives, while substitution can introduce new functional groups, enhancing the compound’s biological activity .

科学的研究の応用

Chemistry: Morelloflavone is used as a model compound for studying biflavonoid synthesis and reactivity.

Medicine: this compound exhibits anticancer, anti-atherosclerosis, and anti-HIV activities. .

作用機序

Morelloflavone exerts its effects through various molecular targets and pathways:

Anticancer Activity: this compound inhibits tumor angiogenesis by targeting Rho GTPases and extracellular signal-regulated kinase signaling pathways.

Anti-inflammatory Activity: this compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Antioxidative Activity: The compound scavenges free radicals and enhances the activity of antioxidant enzymes.

類似化合物との比較

Morelloflavone is unique among biflavonoids due to its specific structural features and biological activities. Similar compounds include:

Luteolin: A flavonoid with antioxidative and anti-inflammatory properties.

Apigenin: Known for its anticancer and anti-inflammatory activities.

Quercetin: A flavonoid with strong antioxidative and anti-inflammatory effects.

Compared to these compounds, this compound exhibits a broader range of biological activities, including significant anticancer and anti-angiogenic properties .

生物活性

Morelloflavone, a biflavonoid derived from the plant Garcinia dulcis, has garnered significant attention in the field of pharmacology due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and various biological effects, supported by recent research findings and case studies.

Overview of this compound

This compound is characterized by its unique structure, which consists of two flavonoid units linked together. This compound is primarily found in the Garcinia genus, which is known for its traditional medicinal uses in various cultures, especially in Southeast Asia. The biological activities of this compound encompass anti-inflammatory, antioxidant, anti-cancer, anti-viral, and hypocholesterolemic effects.

1. Anti-Angiogenic Activity

This compound has been shown to inhibit tumor angiogenesis, which is critical for tumor growth and metastasis. A study demonstrated that this compound significantly reduced vascular endothelial growth factor (VEGF)-induced proliferation and migration of human umbilical vascular endothelial cells (HUVECs) in a dose-dependent manner. It inhibited key signaling pathways involving Rho GTPases and the ERK pathway, leading to decreased tumor growth in xenograft models .

Key Findings:

- Inhibition of RhoA and Rac1 GTPases.

- Suppression of ERK pathway activation.

- Significant reduction in microvessel sprouting and tube formation.

2. Hypocholesterolemic Effects

This compound has been identified as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. In vitro studies revealed that this compound competes with HMG-CoA for binding to the enzyme, demonstrating potential as a cholesterol-lowering agent .

Inhibition Constants:

- Ki for HMG-CoA: 80.87 μM

- Ki for NADPH: 103 μM

3. Anti-Inflammatory Properties

This compound exhibits potent anti-inflammatory effects by inhibiting secretory phospholipase A2 (PLA2), which plays a role in inflammatory processes. It has shown high potency against human recombinant synovial PLA2 and bee venom PLA2 . Additionally, it effectively scavenges reactive oxygen species (ROS), contributing to its anti-inflammatory activity.

Efficacy in Animal Models:

- Reduced edema in carrageenan-induced paw inflammation.

- Decreased myeloperoxidase levels in ear homogenates after topical administration.

Pharmacological Activities

This compound's pharmacological profile includes a wide range of activities:

Case Study 1: Anti-Cancer Effects

In a controlled study using prostate cancer cells (PC-3), this compound was administered to evaluate its impact on tumor growth. Results indicated significant inhibition of tumor volume and weight compared to control groups, reinforcing its potential as an anti-cancer agent targeting angiogenesis.

Case Study 2: Anti-Inflammatory Efficacy

A study involving mice treated with this compound showed a marked reduction in ear swelling induced by phorbol esters. The compound's ability to modulate inflammatory responses highlights its therapeutic potential for inflammatory diseases.

特性

CAS番号 |

16851-21-1 |

|---|---|

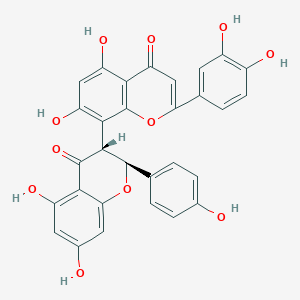

分子式 |

C30H20O11 |

分子量 |

556.5 g/mol |

IUPAC名 |

8-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)29-27(28(39)25-18(35)8-15(32)9-23(25)41-29)26-20(37)10-19(36)24-21(38)11-22(40-30(24)26)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H/t27-,29+/m1/s1 |

InChIキー |

GFWPWSNIXRDQJC-PXJZQJOASA-N |

SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O |

異性体SMILES |

C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O |

正規SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O |

Key on ui other cas no. |

16851-21-1 |

同義語 |

fukugetin morelloflavone |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。